Cas no 1543235-65-9 (3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid)

3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid
- 2-Pyridinepropanoic acid, 6-methoxy-α-methyl-
- 1543235-65-9
- CS-0344120
- EN300-1840932
- AKOS017972088
-
- インチ: 1S/C10H13NO3/c1-7(10(12)13)6-8-4-3-5-9(11-8)14-2/h3-5,7H,6H2,1-2H3,(H,12,13)
- InChIKey: KERKOVPGDKGHDC-UHFFFAOYSA-N
- ほほえんだ: C1(CC(C)C(O)=O)=NC(OC)=CC=C1
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 59.4Ų
じっけんとくせい
- 密度みつど: 1.165±0.06 g/cm3(Predicted)
- ふってん: 313.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.38±0.10(Predicted)
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840932-0.25g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1840932-0.05g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1840932-1.0g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1840932-5g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1840932-10g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1840932-1g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1840932-2.5g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1840932-10.0g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1840932-0.1g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1840932-5.0g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 5g |
$3147.0 | 2023-06-01 |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acidに関する追加情報
Introduction to 3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid (CAS No: 1543235-65-9)
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 1543235-65-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a pyridine core substituted with a methoxy group and an isobutyl side chain, has garnered attention due to its structural features and potential biological activities. The presence of the pyridine ring enhances its solubility in polar solvents and its ability to interact with biological targets, making it a valuable scaffold for medicinal chemistry applications.
The structure of 3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid exhibits a balance between lipophilicity and polarity, which is critical for drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). The isobutyl group at the C2 position contributes to the compound's hydrophobicity, while the 6-methoxypyridine moiety provides a hydrogen bond acceptor site, facilitating interactions with biological receptors. This dual functionality makes the compound a promising candidate for further exploration in therapeutic development.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their diverse biological activities. Studies have shown that compounds containing the pyridine scaffold exhibit properties relevant to various diseases, including cancer, inflammation, and neurological disorders. The methoxy substitution at the 6-position of the pyridine ring further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity. This modification has been strategically employed in drug design to enhance target specificity and reduce off-target effects.
One of the most compelling aspects of 3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid is its potential as a building block for more complex drug candidates. Researchers have leveraged similar structures in the development of kinase inhibitors, where the pyridine ring serves as a key interaction point with the enzyme's active site. The combination of the methoxy group and the isobutyl side chain provides multiple sites for chemical modification, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. This flexibility makes it an attractive starting point for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid for biological activity. Machine learning models trained on large datasets of known drug candidates can predict binding affinities and identify promising scaffolds for further investigation. These computational tools have accelerated the drug discovery process by prioritizing compounds with high potential based on their structural features. The integration of experimental data with computational predictions has been instrumental in validating the biological relevance of such molecules.
The synthesis of 3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid presents an interesting challenge due to its complex connectivity. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent methodologies have introduced more streamlined approaches using transition metal catalysis or enzymatic transformations to simplify the synthetic pathway. These innovations not only improve efficiency but also reduce waste generation, aligning with green chemistry principles.
In addition to its pharmaceutical applications, 3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid has shown promise in material science research. Its unique structural features make it suitable for designing novel polymers or functional materials with tailored properties. For instance, incorporating this compound into polymer backbones can enhance thermal stability or mechanical strength while maintaining biocompatibility. Such applications highlight the versatility of small organic molecules beyond traditional therapeutic uses.
The future prospects for 3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid are bright, with ongoing research exploring its potential in various fields. As our understanding of biological systems continues to expand, new targets and mechanisms will emerge, providing additional opportunities for therapeutic intervention. The compound's structural versatility ensures that it will remain a relevant scaffold for innovation in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in realizing its full potential.
In conclusion,3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid (CAS No: 1543235-65-9) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple disciplines. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research progresses,this compound will continue to inspire new developments,underscoring its importance in modern science.
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